molecular formula C20H18ClN3O3S2 B11418971 Ethyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-({[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11418971
M. Wt: 448.0 g/mol
InChI Key: PHCNDMVYISIWMC-UHFFFAOYSA-N
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Description

ETHYL 2-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: is an organic compound with a complex structure that includes a pyrimidine ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting appropriate precursors such as chlorinated pyrimidines with methylsulfanyl groups under controlled conditions.

    Amidation: The amido group is introduced through an amidation reaction, where the pyrimidine derivative reacts with an amine.

    Thiophene Ring Formation: The thiophene ring is formed through cyclization reactions involving sulfur-containing compounds.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and aromatic rings.

    Reduction: Reduction reactions can occur at the carbonyl groups and other reducible sites.

    Substitution: The compound can participate in substitution reactions, especially at the chlorinated pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology and Medicine:

    Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.

Industry:

    Materials Science: The compound’s unique properties make it suitable for use in the development of new materials.

Mechanism of Action

The mechanism of action of ETHYL 2-[5-CHLORO-2-(METHYLSULFANYL)PYRIMIDINE-4-AMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • ETHYL 4-CHLORO-6-METHYL-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBOXYLATE
  • ETHYL 4-METHYL-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBOXYLATE

Uniqueness:

  • Structural Complexity: The presence of both pyrimidine and thiophene rings, along with various functional groups, makes it structurally unique.
  • Reactivity: The compound’s reactivity is influenced by its specific functional groups, making it suitable for diverse applications.
  • Applications: Its potential applications in multiple fields, including medicinal chemistry and materials science, highlight its versatility compared to similar compounds.

Properties

Molecular Formula

C20H18ClN3O3S2

Molecular Weight

448.0 g/mol

IUPAC Name

ethyl 2-[(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C20H18ClN3O3S2/c1-4-27-19(26)15-13(12-7-5-11(2)6-8-12)10-29-18(15)24-17(25)16-14(21)9-22-20(23-16)28-3/h5-10H,4H2,1-3H3,(H,24,25)

InChI Key

PHCNDMVYISIWMC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=NC(=NC=C3Cl)SC

Origin of Product

United States

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